molecular formula C19H18O3 B12038987 (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one CAS No. 458533-66-9

(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one

Cat. No.: B12038987
CAS No.: 458533-66-9
M. Wt: 294.3 g/mol
InChI Key: GAEBYZAZSWAJBT-WGDLNXRISA-N
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Description

(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one is a synthetic mono-carbonyl curcumin analog characterized by a central ketone group flanked by two α,β-unsaturated enone systems and substituted aryl rings at the terminal positions. These compounds are designed to address the pharmacokinetic limitations of curcumin, such as poor stability and bioavailability, by eliminating the β-diketone moiety responsible for rapid degradation . The 3-methoxyphenyl substituents likely influence electronic and steric properties, modulating interactions with biological targets like transcription factors (e.g., NF-κB, NRF2) and enzymes involved in oxidative stress or inflammation pathways .

Properties

CAS No.

458533-66-9

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one

InChI

InChI=1S/C19H18O3/c1-21-18-7-3-5-15(13-18)9-11-17(20)12-10-16-6-4-8-19(14-16)22-2/h3-14H,1-2H3/b11-9+,12-10+

InChI Key

GAEBYZAZSWAJBT-WGDLNXRISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)/C=C/C2=CC(=CC=C2)OC

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)C=CC2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base. For this compound, the reaction typically involves the use of 3-methoxybenzaldehyde and acetone under basic conditions, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated ketones or alcohols.

    Substitution: Nitro or halogenated derivatives on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

    Medicine: Explored for its antitumor and antiviral activities.

Mechanism of Action

The mechanism of action of (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one involves its interaction with various molecular targets. For instance, its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting specific enzymes involved in cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Bioactivity :

    • 4-Hydroxy-3-methoxyphenyl groups (CB) enhance neuroprotection by activating NRF2-mediated antioxidant pathways .
    • Halogenated substituents (e.g., 4-Cl, 4-F) improve metabolic stability and antiproliferative activity. For instance, the 4-chloro analog inhibits NF-κB activation more effectively than curcumin .
    • Asymmetric heteroaryl groups (e.g., pyridine-2-yl and benzimidazol-2-yl) significantly boost antiproliferative potency, likely due to optimized target binding .
  • Symmetric vs. Asymmetric Derivatives: Asymmetric analogs (e.g., dienone 58) exhibit superior potency over symmetric counterparts, highlighting the importance of structural flexibility in interacting with cellular targets .

Pharmacological and Mechanistic Comparisons

Table 2: Mechanism-Based Comparisons

Compound Class Mechanism of Action Key Findings
Neuroprotective Analogs NRF2 pathway activation, antioxidant enzyme induction (e.g., HO-1, SOD) CB and FE reduce Aβ25-35-induced apoptosis in PC12 cells at 0.1–20 μM .
Anticancer Analogs NF-κB inhibition, pro-apoptotic signaling (e.g., caspase-3 activation) Mono-carbonyl derivatives show IC₅₀ values < 20 μM in HepG-2 cells .
Mosquitocidal Analogs Inhibition of cholesterol binding to Aedes aegypti SCP-2 Fluorophenyl derivatives exhibit LC₅₀ values < 25 ppm .
Antioxidant Analogs Direct ROS scavenging, lipid peroxidation inhibition Non-phenolic analogs retain activity despite lacking hydroxyl groups .

Key Insights:

  • Neuroprotection : CB and FE analogs outperform curcumin in reducing oxidative stress in neuronal cells, with EC₅₀ values in the low micromolar range .
  • Anticancer Activity : Symmetric bis-heteroaryl derivatives (e.g., pyridinyl) demonstrate 15–60× higher potency than curcumin in prostate cancer models .
  • Mosquitocidal Activity : Fluorinated derivatives (e.g., 2-fluorophenyl) show synergistic effects in larval mortality and cholesterol transport disruption .

Biological Activity

(1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one, also known as a curcumin analog, has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, particularly in cancer treatment and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C19H18O3
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 39777-61-2

The biological activity of (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one is attributed to its ability to modulate several cellular pathways:

  • Anticancer Activity : This compound has shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves induction of apoptosis and inhibition of cell proliferation.
  • Neuroprotective Effects : It acts as a TFEB (Transcription Factor EB) activator, promoting autophagy and potentially offering protective effects against neurodegenerative diseases.

Biological Activity Data

Activity Cell Line IC50 (μM) Mechanism
CytotoxicityMDA-MB-2312.43 - 7.84Induces apoptosis via caspase activation
CytotoxicityHepG24.98 - 14.65Inhibits cell cycle progression
Autophagy ActivationNeuroblastoma CellsN/ATFEB activation promoting autophagy

Case Studies

  • Cancer Cell Line Studies :
    In a study examining the effects of various curcumin analogs, (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one demonstrated significant growth inhibition in MDA-MB-231 cells with an IC50 value indicating potent activity compared to non-cancerous cells. The study highlighted that the compound induced morphological changes consistent with apoptosis at concentrations as low as 1 μM .
  • Neuroprotective Studies :
    Research has indicated that this compound activates TFEB, which plays a crucial role in lysosomal biogenesis and autophagy. This activation was measured through increased expression levels of lysosomal markers in treated neuroblastoma cells .

Q & A

Q. What are the common synthetic routes for (1E,4E)-1,5-bis(3-methoxyphenyl)penta-1,4-dien-3-one, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where 3-methoxybenzaldehyde reacts with acetone under acidic or basic conditions. Ultrasonic-assisted synthesis (UAS) has emerged as a method to enhance reaction efficiency. For example, ultrasonic irradiation (40 kHz, 60°C) reduced reaction time from 12 hours (traditional reflux) to 3 hours, achieving a yield of 85% with minimal byproducts . Key optimization parameters include:

  • Solvent selection : Ethanol or methanol improves solubility of aromatic aldehydes.
  • Catalyst : NaOH or HCl (0.1–0.5 M) accelerates enolate formation.
  • Temperature : 50–70°C balances reaction rate and thermal decomposition risks.

Q. Table 1: Comparison of Traditional vs. Ultrasonic-Assisted Synthesis

ParameterTraditional MethodUltrasonic Method
Reaction Time12 hours3 hours
Yield72%85%
Byproduct FormationModerateLow
Energy ConsumptionHighReduced by 40%

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • NMR Spectroscopy : 1^1H NMR confirms the trans-configuration of the α,β-unsaturated ketone (δ 7.2–7.8 ppm for olefinic protons, J = 15–16 Hz). 13^{13}C NMR identifies carbonyl resonance at δ 190–200 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (space group C2) with unit cell parameters (e.g., a = 19.937 Å, b = 5.8637 Å) validate molecular geometry. Dihedral angles between phenyl rings and the central enone system (~15–25°) indicate conjugation .
  • IR Spectroscopy : Strong C=O stretch at 1650–1680 cm1^{-1} and C=C stretches at 1580–1620 cm1^{-1} confirm the enone backbone .

Advanced Research Questions

Q. How do substituent variations on phenyl rings influence electronic and photophysical properties?

The 3-methoxy groups enhance electron-donating effects, red-shifting UV-Vis absorption (λmax ~350 nm) compared to nitro-substituted analogs (λmax ~380 nm due to electron-withdrawing effects) . Computational studies (DFT/B3LYP) reveal:

  • HOMO-LUMO Gap : 3-methoxy derivatives exhibit lower band gaps (3.2 eV) than nitro-substituted analogs (3.8 eV), suggesting higher reactivity in charge-transfer applications.
  • Dipole Moments : Polar substituents (e.g., -NO2_2) increase dipole moments (6.5 Debye vs. 4.2 Debye for methoxy), affecting solubility and crystal packing .

Q. Table 2: Substituent Effects on Key Properties

Substituentλmax (nm)HOMO-LUMO (eV)Dipole Moment (Debye)
3-OCH3_33503.24.2
4-NO2_23803.86.5
2,6-F2_23403.55.1

Q. How can discrepancies between computational models and experimental crystallographic data be resolved?

Discrepancies often arise from neglecting crystal packing forces in gas-phase DFT calculations. Strategies include:

  • Periodic Boundary Conditions (PBC) : Incorporate lattice parameters (e.g., a = 19.937 Å, β = 121.001°) to simulate crystal environments .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O contacts in 3-methoxy derivatives account for 12% of crystal stabilization) .
  • Torsional Angle Adjustments : Match calculated (DFT) and observed (X-ray) dihedral angles (e.g., 18° vs. 22°) by optimizing van der Waals radii parameters .

Q. What experimental designs assess the compound’s stability under environmental stressors?

  • Thermal Stability : TGA/DSC analysis (heating rate 10°C/min) shows decomposition onset at 220°C, with a 5% mass loss by 150°C due to solvent evaporation .
  • Photostability : UV irradiation (254 nm, 48 hours) induces <5% degradation, confirmed by HPLC purity checks.
  • Hydrolytic Stability : Reflux in aqueous ethanol (pH 7, 80°C) for 24 hours results in 98% recovery, indicating robustness in neutral conditions .

Methodological Note : Always cross-validate stability data with multiple techniques (e.g., NMR for structural integrity, mass spectrometry for degradation products).

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